

Spectroscopic Profile of Norfunalenone: A Technical Guide

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Compound of Interest

Compound Name: Norfunalenone

Cat. No.: B12424279

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Norfunalenone**, a phenalenone natural product. The information is presented to support research, drug discovery, and development activities related to this class of compounds. **Norfunalenone** was identified as a metabolite from the fungus *Talaromyces stipitatus*.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Norfunalenone**, facilitating easy reference and comparison.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Norfunalenone

Position	¹³ C (ppm, type)	¹ H (ppm, mult., J in Hz)
1	183.5 (C)	
2	108.2 (C)	
3	160.5 (C)	
3a	108.2 (C)	
4	157.5 (C)	10.85 (s)
5	102.0 (CH)	6.55 (s)
6	155.8 (C)	
6a	107.8 (C)	
7	135.5 (C)	
8	128.5 (CH)	
9	115.8 (CH)	6.81 (d, 8.5)
9a	132.8 (C)	
9b	110.1 (C)	
1-Me	8.2 (CH ₃)	2.28 (s)

Data obtained in acetone-d₆ at 125 MHz for ¹³C NMR and 500 MHz for ¹H NMR.

Table 2: UV, IR, and MS Spectroscopic Data for Norfunalenone

Technique	Data
UV-Vis (MeOH)	λ _{max} (log ε) 228 (4.45), 260 (4.26), 280 (4.11), 375 (3.98), 438 (4.04) nm
Infrared (IR)	ν _{max} 3300, 1620, 1580 cm ⁻¹
High-Resolution Mass Spectrometry (HRMS)	m/z 275.0551 [M + H] ⁺ (calcd for C ₁₄ H ₁₁ O ₆ , 275.0556)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Norfunalenone** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.
 - ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each carbon. Chemical shifts are referenced to the solvent peak.
 - 2D NMR: Experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of **Norfunalenone** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
- **Data Acquisition:** The UV-Vis spectrum is recorded on a dual-beam spectrophotometer, typically over a range of 200-800 nm. The solvent is used as a reference blank. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):**

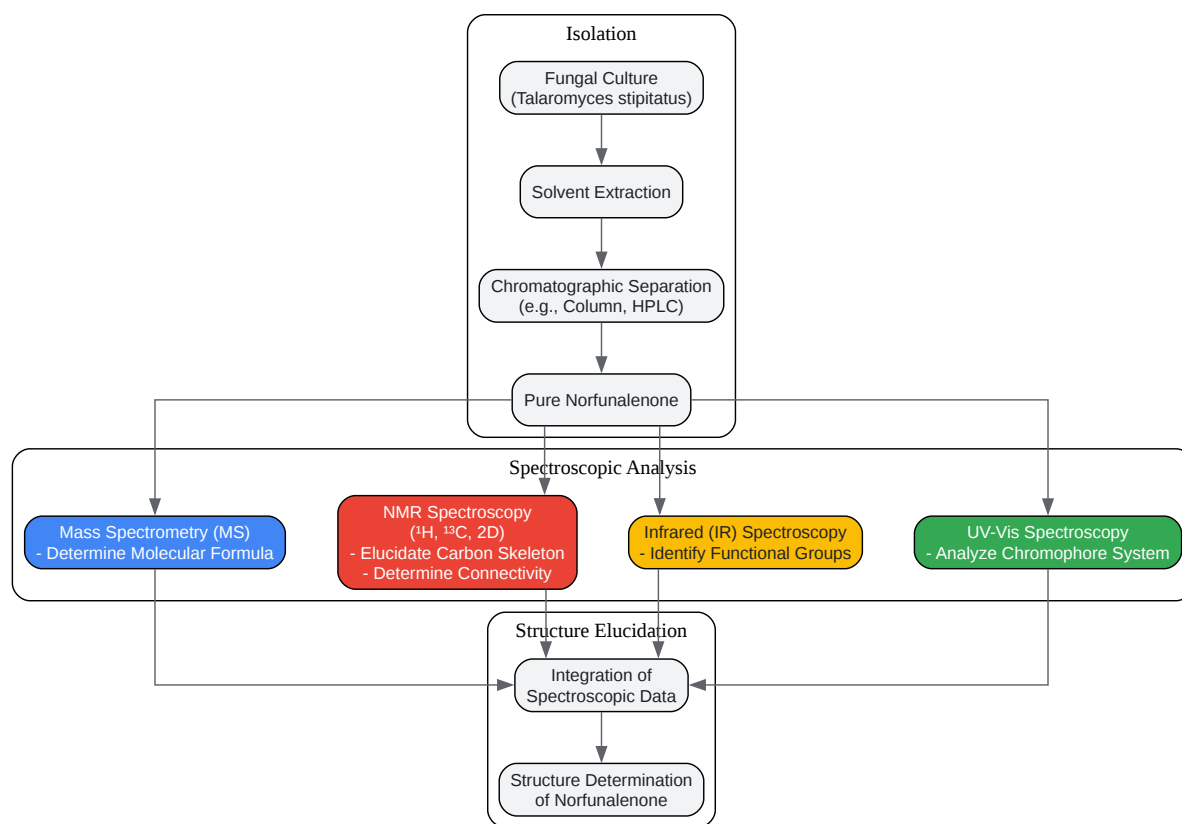
- KBr Pellet Method: A small amount of **Norfunalenone** is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
- Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} , and the positions of characteristic absorption bands (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile), via direct infusion or after separation by liquid chromatography (LC).
- Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used for natural products like **Norfunalenone** to minimize fragmentation and observe the molecular ion.
- Mass Analysis: High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Norfunalenone** using spectroscopic methods.



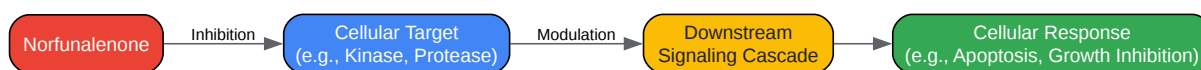
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Caption: Workflow for the isolation and structural elucidation of **Norfunalenone**.

Biological Activity and Potential Signaling Pathways

Norfunalenone has been reported to exhibit weak cytotoxic activity against the mouse myeloma NS-1 cell line and weak antibacterial activity against *Bacillus subtilis*. The precise signaling pathways through which phenalenone compounds exert their biological effects are an active area of research. One of the known mechanisms for some phenalenones is their role as photosensitizers, which can lead to the generation of reactive oxygen species (ROS) upon light exposure, subsequently inducing cell death pathways.

The diagram below illustrates a generalized potential mechanism of action for a phenalenone compound that involves the inhibition of a key cellular enzyme, leading to downstream effects. This is a hypothetical pathway for illustrative purposes, as the specific molecular targets of **Norfunalenone** have not been fully elucidated.



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Caption: Hypothetical signaling pathway for **Norfunalenone**'s biological activity.

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